Azepan-4-one oxime
CAS No.: 889944-79-0
Cat. No.: VC11703335
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889944-79-0 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (NE)-N-(azepan-4-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+ |
| Standard InChI Key | HYGKCXLKLQNZBB-SOFGYWHQSA-N |
| Isomeric SMILES | C1C/C(=N\O)/CCNC1 |
| SMILES | C1CC(=NO)CCNC1 |
| Canonical SMILES | C1CC(=NO)CCNC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Azepan-4-one oxime is formally named , reflecting its imine-oxime tautomerism. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 889944-79-0 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | |
| InChI Key | HYGKCXLKLQNZBB-SOFGYWHQSA-N |
| SMILES | C1CC(=NO)CCNC1 |
The oxime group () introduces geometric isomerism, with the -isomer typically predominating due to steric factors .
Spectroscopic and Computational Insights
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NMR Spectroscopy: The -NMR spectrum shows distinct signals for the azepane ring protons (δ 1.5–2.8 ppm) and the oxime hydroxyl group (δ 9.2 ppm, broad) .
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IR Spectroscopy: Strong absorption bands at 3250 cm (O-H stretch) and 1640 cm (C=N stretch) confirm the oxime functionality.
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Computational Studies: Density functional theory (DFT) calculations predict a puckered azepane ring with the oxime group adopting a pseudoaxial orientation to minimize steric strain .
Synthesis and Reaction Pathways
Classical Synthesis Methods
The most common route involves the condensation of azepan-4-one with hydroxylamine hydrochloride under basic conditions:
Optimized Conditions:
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Solvent: Methanol or ethanol
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Base: Sodium bicarbonate () or pyridine
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Temperature: 60–80°C
Alternative Synthetic Strategies
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Cyclocondensation Approaches: Starting from esters or enol ethers, cyclization reactions using polyphosphoric acid (PPA) or mercury(II) salts yield bicyclic azepine oximes .
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Oxidative Functionalization: Treatment of hexahydro-2H-azepin-2-thione with hydroxylamine generates the oxime derivative in high purity .
Structural Dynamics and Isomerism
Tautomerism and Equilibrium
The compound exists in equilibrium between the oxime () and nitroso () tautomers. In polar solvents like methanol, the oxime form predominates (95:5 ratio) .
Stereochemical Considerations
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E/Z Isomerism: The oxime group’s configuration influences reactivity. The -isomer is thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the azepane ring .
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Ring Conformations: Molecular dynamics simulations reveal that the azepane ring adopts a chair-like conformation, with the oxime group positioned equatorially to minimize angle strain .
Reactivity and Functionalization
Nucleophilic Additions
The oxime group participates in:
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O-Acylation: Reaction with acetic anhydride yields -acetyl derivatives, enhancing solubility in nonpolar solvents .
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Reduction: Catalytic hydrogenation (H/Pd-C) reduces the C=N bond to an amine, forming azepan-4-amine derivatives .
Cycloaddition Reactions
Azepan-4-one oxime reacts with dimethyl acetylenedicarboxylate (DMAD) to form oxime ethers (28 and 29), which exhibit antimicrobial activity :
Applications in Pharmaceutical and Materials Science
Polymer Chemistry
Incorporation into polyurethanes improves thermal stability (decomposition temperature >250°C) and adhesion properties .
Future Research Directions
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Mechanistic Studies: Elucidate the tautomerization kinetics using time-resolved spectroscopy.
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Biological Screening: Evaluate antimicrobial and antiviral activity against resistant strains.
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Materials Innovation: Develop azepane-oxime copolymers for high-performance adhesives.
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